

A Technical Guide to the Discovery, Synthesis, and Characterization of Pridefine

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Compound of Interest

Compound Name: *Pridefine*

Cat. No.: *B1678094*

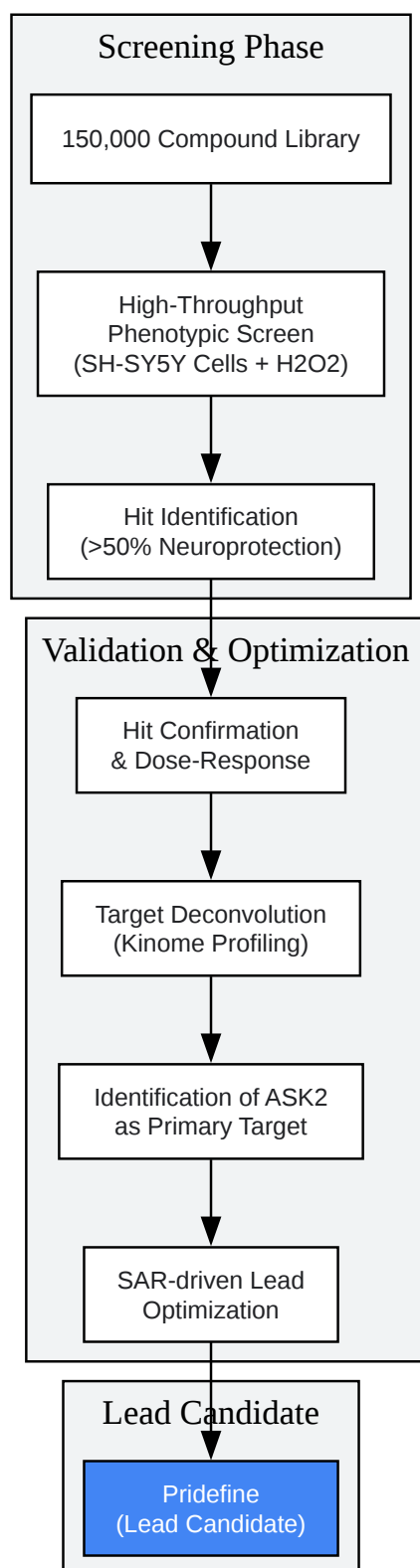
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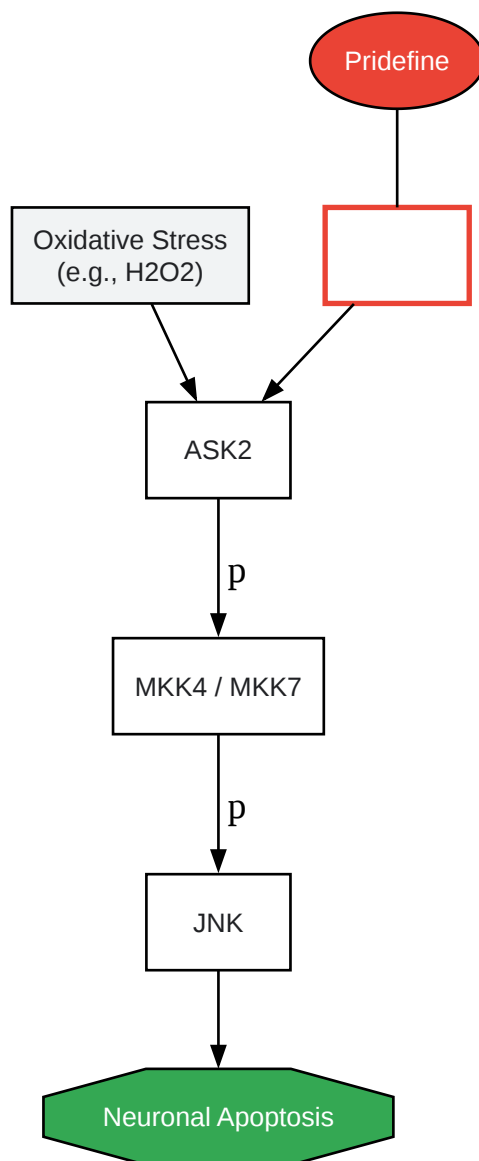
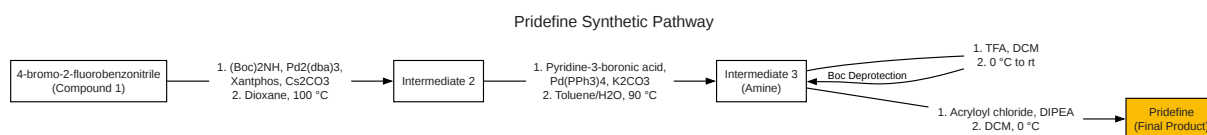
Abstract: This document provides a comprehensive technical overview of the hypothetical novel compound, **Pridefine**, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 2 (ASK2), a key enzyme implicated in neuronal stress pathways. This guide details the discovery process, a complete multi-step synthetic protocol, and the methodologies used for its in-vitro characterization. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams to facilitate understanding and replication by skilled professionals in the field of medicinal chemistry and drug development.

Discovery and Rationale

Pridefine was identified through a high-throughput phenotypic screening campaign designed to find novel neuroprotective agents. A library of 150,000 diverse small molecules was screened for their ability to protect human neuroblastoma cells (SH-SY5Y) from hydrogen peroxide-induced oxidative stress. The initial hit demonstrated moderate activity and was subjected to a structure-activity relationship (SAR) optimization campaign, leading to the development of **Pridefine** as the lead candidate with significantly improved potency and selectivity for its target, ASK2.

The workflow for the discovery and initial validation is outlined below.





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